molecular formula C10H11FN2O3 B2627408 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid CAS No. 933684-05-0

3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid

Cat. No.: B2627408
CAS No.: 933684-05-0
M. Wt: 226.207
InChI Key: SRWWGOPPQAFXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid ( 933684-05-0) is a high-purity organic compound with a molecular formula of C10H11FN2O3 and a molecular weight of 226.20 g/mol . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of complex molecules. Its structure, featuring a 2-fluorophenyl group and a carbamoylamino side chain, makes it a versatile intermediate for constructing compounds with potential biological activity. Research indicates that related carbamoylamino propanoic acid derivatives are investigated for their role in the development of transforming growth factor-beta (TGF-β) mimics, which are of significant interest for therapeutic applications in wound healing and soft tissue augmentation . Available for research and development, this product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in various quantities to suit their experimental needs . Key specifications include an MDL number of MFCD09971495 and a defined SMILES code of O=C(O)CC(NC(N)=O)C1=CC=CC=C1F . Please refer to the safety data sheet for proper handling and storage information before use.

Properties

IUPAC Name

3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-7-4-2-1-3-6(7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWWGOPPQAFXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid, a compound featuring a carbamoyl group and a fluorinated phenyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid can be represented as follows:

  • IUPAC Name : 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid
  • Molecular Formula : C11H12FNO3
  • Molecular Weight : 229.22 g/mol

The biological activity of 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid is primarily attributed to its interaction with specific biological targets. The presence of the fluorine atom enhances lipophilicity and potentially increases the compound's affinity for certain receptors or enzymes compared to non-fluorinated analogs. This modification can lead to improved pharmacokinetic properties, including absorption and distribution.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related fluorinated amino acids have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of protein synthesis.

CompoundActivityTarget
3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acidAntimicrobialBacterial membranes
Fluorinated amino acidsAntiviralViral replication enzymes

Anticancer Potential

Fluorinated compounds have been investigated for their anticancer properties. The incorporation of a fluorine atom is known to enhance the selectivity and potency of anticancer agents by improving their interaction with cancer cell receptors. In vitro studies suggest that 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

  • In Vitro Study on Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that derivatives of fluorinated propanoic acids showed a significant reduction in bacterial viability, suggesting that 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid may exhibit similar effects.
  • Anticancer Activity Assessment : Another study explored the effects of fluorinated amino acids on various cancer cell lines, revealing that compounds with structural similarities to 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid inhibited cell growth by inducing cell cycle arrest and apoptosis [source].

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is being investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. It has been noted for its ability to interact with biological targets, which may lead to the development of new therapeutic agents. For instance, studies have shown that modifications in the carbamoyl group can enhance the compound's efficacy against specific diseases, particularly in oncology and inflammatory conditions .

1.2 Anti-inflammatory Properties

Research indicates that 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid may serve as an agonist for formyl peptide receptors, which are implicated in inflammatory responses. The administration of this compound has demonstrated potential in treating ocular inflammatory diseases, suggesting its role as a therapeutic agent in managing inflammation .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its fluorinated phenyl group enhances binding affinity and selectivity towards specific enzymes, making it a valuable tool for biochemical assays and drug discovery processes .

2.2 Buffering Agent in Biological Systems

In cell culture applications, 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid is recognized as a non-ionic organic buffering agent. It maintains pH stability in biological systems, which is crucial for various cellular processes and experiments .

Pharmacological Insights

3.1 Structure-Activity Relationship (SAR)

The structure-activity relationship studies involving this compound have highlighted the importance of the fluorine atom in enhancing biological activity. The presence of the fluorinated phenyl ring has been linked to increased potency in inhibiting serotonin uptake, which is critical for developing antidepressants and anxiolytics .

3.2 Potential in Neuropharmacology

Given its pharmacological properties, there is ongoing research into the neuropharmacological applications of 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid. Preliminary findings suggest that it may modulate neurotransmitter systems, thereby offering potential benefits in treating mood disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryDrug development potentialSimilarity to known pharmacophores; anti-inflammatory properties
Biochemical StudiesEnzyme inhibition and buffering agentEnhances binding affinity; stabilizes pH in cultures
Pharmacological ResearchNeuropharmacology and antidepressant developmentModulates neurotransmitter systems; improves serotonin uptake inhibition

Case Studies

Case Study 1: Anti-inflammatory Mechanism
A study published on the use of formyl peptide receptor agonists demonstrated that 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid effectively reduced inflammation markers in animal models of ocular inflammation. This highlights its therapeutic potential and warrants further investigation into its clinical applications .

Case Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological effects of compounds similar to 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid indicated significant improvements in mood-related behavior in rodent models when administered at specific dosages, suggesting its potential as a treatment for depression .

Comparison with Similar Compounds

3-(Boc-amino)-3-(2-fluorophenyl)propionic acid

  • Structure: Features a tert-butoxycarbonyl (Boc) protecting group instead of carbamoylamino.
  • Molecular Formula: C₁₄H₁₇FNO₄.
  • Key Differences : The Boc group enhances stability during synthesis but reduces polarity compared to the carbamoyl group. Its melting point (142–144°C) suggests higher crystallinity, likely due to the bulky Boc moiety .
  • Applications : Used as an intermediate in peptide synthesis.

3-(Carbamoylamino)propanoic Acid (Ureidopropionic Acid)

  • Structure : Lacks the 2-fluorophenyl group.
  • Molecular Formula : C₄H₈N₂O₃.
  • Key Differences: The absence of the aromatic ring reduces lipophilicity, limiting membrane permeability. This compound is a known metabolite in pyrimidine degradation pathways .

3-[(3-Fluorobenzyl)amino]propanoic Acid

  • Structure: Contains a 3-fluorobenzylamino group instead of carbamoylamino.
  • Molecular Formula: C₁₀H₁₂FNO₂.
  • This compound is explored for its bioactivity in neurological targets .

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

  • Structure: Substitutes carbamoylamino with an amino group and replaces fluorine with a trifluoromethyl (CF₃) group.
  • Molecular Formula: C₁₀H₁₀F₃NO₂.
  • Key Differences : The CF₃ group increases lipophilicity and metabolic stability. The stereochemistry (R-configuration) may enhance selectivity in enzyme inhibition .

3-(3-Hydroxyphenyl)propanoic Acid

  • Structure: Replaces the carbamoylamino and fluorine with a hydroxyl group.
  • Molecular Formula : C₉H₁₀O₃.

Physicochemical and Pharmacological Comparisons

Electronic Effects

  • The 2-fluorophenyl group in the target compound provides moderate electron withdrawal, enhancing resonance stabilization compared to 3-(3-hydroxyphenyl)propanoic acid (electron-donating -OH) or 3-(3-Bromo-2-fluorophenyl)propanoic acid (stronger electron withdrawal from Br) .

Solubility and Bioavailability

  • The carbamoylamino group improves water solubility (~15 mg/mL predicted) compared to 3-(2-Trifluoromethylphenyl)propionic acid (lipophilic CF₃ reduces solubility) . However, the 2-fluorophenyl moiety balances this by enhancing membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves coupling the 2-fluorophenyl moiety with a carbamoylamino-propanoic acid backbone. A two-step approach is suggested:

Carbamoylation : React 3-amino-3-(2-fluorophenyl)propanoic acid with a carbamoyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 0–5°C).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

  • Optimization : Monitor reaction progress via TLC or HPLC. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions (temperature, solvent) to minimize side products .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/0.1% TFA mobile phase).
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify fluorophenyl protons (δ 7.2–7.8 ppm) and carbamoyl NH signals (δ 5.5–6.0 ppm).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, carbamate N–H at ~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol. Use sonication for dispersion.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous buffers at extreme pH (>10 or <3) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : If one study reports enzyme inhibition (e.g., kinase) while another shows no activity:

Reproducibility Check : Replicate assays under identical conditions (buffer, enzyme source, substrate concentration).

Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding affinity or cellular assays (e.g., luciferase reporters).

Meta-Analysis : Compare structural analogs (e.g., ’s fluoropyridine derivative) to identify substituent effects on bioactivity .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fluorophenyl moiety in hydrophobic pockets).
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
  • QSAR : Build models using descriptors like logP, polar surface area, and fluorine’s electronegativity to correlate structure with activity .

Q. How can thermodynamic properties (e.g., binding enthalpy, solubility) be experimentally determined?

  • Techniques :

  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy with a target protein (e.g., 25°C, PBS buffer).
  • Differential Scanning Calorimetry (DSC) : Analyze melting points and phase transitions in solid-state formulations.
  • Solubility Parameter Calculation : Use Hansen solubility parameters (HSPiP software) to predict compatibility with excipients .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Chemistry :

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield.
  • Flow Chemistry : Implement continuous-flow reactors for carbamoylation to enhance reproducibility.
  • Byproduct Analysis : Use LC-MS to identify and eliminate side products (e.g., dimerization via urea linkage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.